molecular formula C12H18BrN3 B2520948 1-(3-Bromopyridin-2-yl)-4-isopropylpiperazine CAS No. 1249364-65-5

1-(3-Bromopyridin-2-yl)-4-isopropylpiperazine

Cat. No.: B2520948
CAS No.: 1249364-65-5
M. Wt: 284.201
InChI Key: ATKQWZDIJUCAAA-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an isopropyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)-4-isopropylpiperazine typically involves the reaction of 3-bromopyridine with 4-isopropylpiperazine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the bromine-substituted carbon of the pyridine ring, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)-4-isopropylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-4-isopropylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromopyridin-2-yl)-4-isopropylpiperazine can be compared with other similar compounds, such as:

    1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(3-Fluoropyridin-2-yl)-4-isopropylpiperazine:

    1-(3-Methylpyridin-2-yl)-4-isopropylpiperazine: The presence of a methyl group instead of a halogen atom can significantly alter the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKQWZDIJUCAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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